molecular formula C7H14O B3376689 (1R)-1-cyclopentylethan-1-ol CAS No. 122382-79-0

(1R)-1-cyclopentylethan-1-ol

Cat. No.: B3376689
CAS No.: 122382-79-0
M. Wt: 114.19 g/mol
InChI Key: WPCMSUSLCWXTKB-ZCFIWIBFSA-N
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Description

(1R)-1-cyclopentylethan-1-ol is a chiral alcohol with a cyclopentane ring attached to an ethan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-cyclopentylethan-1-ol can be achieved through several methods. One common approach involves the asymmetric reduction of cyclopentanone using chiral catalysts. For instance, the reduction can be carried out using a chiral borane reagent, such as monoisopinocampheylborane (IpcBH2), which provides high enantioselectivity .

Industrial Production Methods

Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic systems to ensure high yield and optical purity. The process may include steps such as hydrogenation, hydrolysis, and purification to obtain the desired product with high stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-cyclopentylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: PCC, KMnO4

    Reduction: LiAlH4, NaBH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Cyclopentanone, cyclopentyl aldehyde

    Reduction: Cyclopentylethane

    Substitution: Cyclopentyl chloride

Scientific Research Applications

(1R)-1-cyclopentylethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-cyclopentylethan-1-ol involves its interaction with specific molecular targets and pathways. As a chiral alcohol, it can participate in stereoselective reactions, influencing the formation of enantiomerically pure products. Its hydroxyl group can form hydrogen bonds, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature and the presence of both a cyclopentane ring and an ethan-1-ol group. This combination allows for specific stereoselective reactions and applications in asymmetric synthesis, making it valuable in the development of enantiomerically pure compounds .

Properties

IUPAC Name

(1R)-1-cyclopentylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(8)7-4-2-3-5-7/h6-8H,2-5H2,1H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCMSUSLCWXTKB-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122382-79-0
Record name (1R)-1-cyclopentylethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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